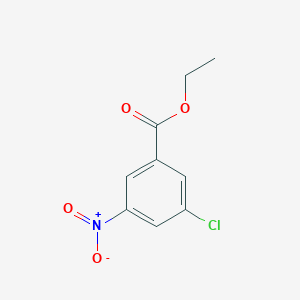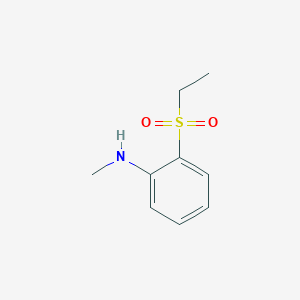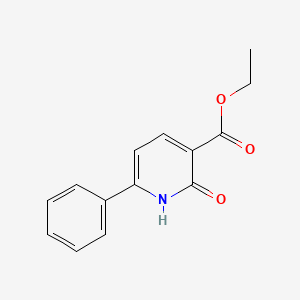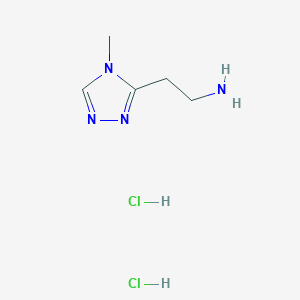
Ácido 5-(etoxicarbonil)-2-metoxifenilborónico
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported . This process involves the use of a radical approach and a Matteson–CH2–homologation . Another method involves the direct ethoxylation of methyl and ethyl esters of unsaturated fatty acids .Molecular Structure Analysis
The molecular structure of a similar compound, (3,5-bis(ethoxycarbonyl)phenyl)boronic acid, has been reported . It has a molecular formula of C12H15BO6 . Another similar compound, 5-(Ethoxycarbonyl)-2-fluorophenylboronic Acid, has a molecular formula of C9H10BFO4 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of pinacol boronic esters has been reported . This process involves the use of a radical approach and a Matteson–CH2–homologation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 5-(Ethoxycarbonyl)-2-fluorophenylboronic Acid has a molecular weight of 211.98 and is a solid at 20 degrees Celsius . Another similar compound, (5-Chloro-2-(ethoxycarbonyl)phenyl)boronic acid, has a molecular weight of 228.44 .Aplicaciones Científicas De Investigación
Síntesis Orgánica
Los ácidos borónicos se utilizan ampliamente como reactivos y catalizadores en la síntesis orgánica, particularmente en la reacción de Suzuki-Miyaura, que es un método galardonado con el Premio Nobel para la formación de compuestos biarílicos .
Biología Química
Como sondas y sensores, los ácidos borónicos interactúan con dioles y bases de Lewis fuertes, como aniones fluoruro o cianuro, lo que los hace útiles en diversas aplicaciones de detección, incluidos los ensayos homogéneos y la detección heterogénea .
Medicina
En el campo de la medicina, los ácidos borónicos se han explorado por su potencial terapéutico. Sirven como inhibidores de la lipasa, inhibidores del VIH y agentes en la terapia de captura de neutrones de boro (BNCT) .
Sensores de Glucosa
Debido a su afinidad por los dioles, los ácidos borónicos se emplean en sensores de glucosa, que son cruciales para el manejo de la diabetes .
Sistemas de Administración de Insulina
Se han desarrollado polímeros de ácido borónico para sistemas de administración de insulina, proporcionando un mecanismo de respuesta para la liberación controlada de insulina .
Sensores de Dopamina
Estos compuestos también se utilizan en sensores de dopamina, que tienen implicaciones en el seguimiento de trastornos neurológicos .
Soportes para el Crecimiento Celular
Los materiales basados en ácido borónico pueden soportar el crecimiento celular, lo que es beneficioso en la ingeniería de tejidos y la medicina regenerativa .
Marcos Orgánicos Covalentes (COFs)
Los ácidos borónicos contribuyen a la síntesis de COF, que son polímeros porosos cristalinos con aplicaciones potenciales en almacenamiento de gas, catálisis y procesos de separación .
Safety and Hazards
Direcciones Futuras
The discovery of aggregation-induced electrochemiluminescence (AIECL) in 2017 opened new research paths in the quest for novel, more efficient emitters and platforms for biological and environmental sensing applications . This could potentially be a future direction for the study of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid and similar compounds.
Propiedades
IUPAC Name |
(5-ethoxycarbonyl-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO5/c1-3-16-10(12)7-4-5-9(15-2)8(6-7)11(13)14/h4-6,13-14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQFBMDJWJUGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OCC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656915 | |
| Record name | [5-(Ethoxycarbonyl)-2-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957062-53-2 | |
| Record name | 1-Ethyl 3-borono-4-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Ethoxycarbonyl)-2-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1418321.png)

![[2-(2-Phenylmorpholin-4-yl)ethyl]amine](/img/structure/B1418326.png)




![4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1418334.png)
